molecular formula C19H14ClN5O3S B2605827 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 1181460-95-6

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2605827
CAS No.: 1181460-95-6
M. Wt: 427.86
InChI Key: JPSJSDZLQOPBKG-UHFFFAOYSA-N
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Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyano group, and a sulfamoylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent like sodium cyanide.

    Formation of the Enamide: The final step involves the condensation of the cyano-substituted pyrazole with 4-sulfamoylbenzaldehyde under basic conditions to form the (E)-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[1-(4-bromophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
  • (E)-3-[1-(4-methylphenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
  • (E)-3-[1-(4-fluorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

Uniqueness

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities to biological targets or varied reactivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3S/c20-15-1-5-17(6-2-15)25-12-13(11-23-25)9-14(10-21)19(26)24-16-3-7-18(8-4-16)29(22,27)28/h1-9,11-12H,(H,24,26)(H2,22,27,28)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJSDZLQOPBKG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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